N1-Hexyl Substitution Shifts Computed LogP by +2.33 vs. Unsubstituted 1,2,4-Triazol-3-amine
The introduction of an N1-hexyl chain increases the computed octanol–water partition coefficient (XLogP3) from approximately −0.43 for the unsubstituted parent 1H-1,2,4-triazol-3-amine to 1.9 for 1-hexyl-1H-1,2,4-triazol-3-amine, a net gain of +2.33 log units [1]. This shift moves the compound from a hydrophilic to a moderately lipophilic regime, predicting enhanced membrane permeability and altered distribution behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 1H-1,2,4-Triazol-3-amine (unsubstituted parent): XLogP3 ≈ −0.43 |
| Quantified Difference | ΔXLogP3 = +2.33 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A ΔLogP exceeding 2 units represents a fundamentally different pharmacokinetic and formulation profile, making the hexyl derivative unsuitable for substitution by the parent compound in any application where lipophilicity governs activity or distribution.
- [1] PubChem. Compound Summary for CID 60910939: 1-Hexyl-1H-1,2,4-triazol-3-amine (XLogP3 = 1.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1178803-56-9. View Source
